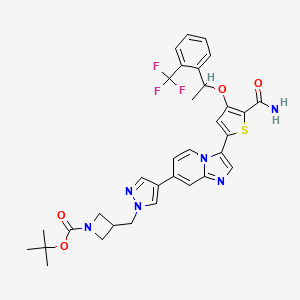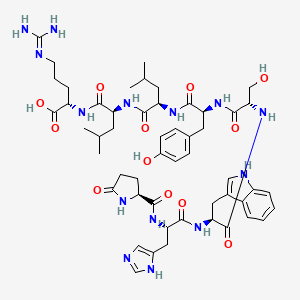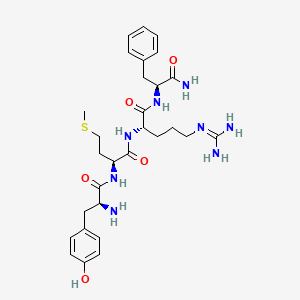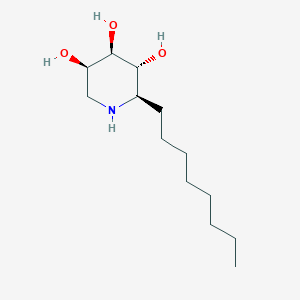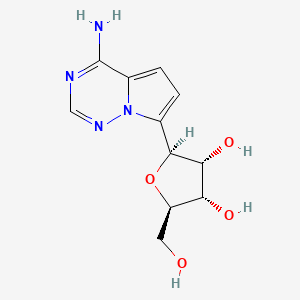
Antiviral agent 17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiviral agent 17 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viruses, making it a promising candidate for antiviral drug development. The compound’s unique structure allows it to interfere with viral replication processes, thereby inhibiting the spread of infections.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 17 typically involves multiple steps, including the formation of key intermediates and final product purification. The process often begins with the preparation of a suitable precursor, followed by a series of chemical reactions such as alkylation, acylation, and cyclization. Reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions: Antiviral agent 17 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Antiviral agent 17 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication in cell cultures and animal models.
Medicine: Explored as a potential therapeutic agent for treating viral infections such as influenza, HIV, and hepatitis.
Industry: Utilized in the development of antiviral coatings and materials for medical devices and surfaces.
作用机制
The mechanism of action of antiviral agent 17 involves targeting specific viral proteins and enzymes essential for viral replication. By binding to these molecular targets, the compound disrupts the viral life cycle, preventing the production of new viral particles. Key pathways affected include viral entry, genome replication, and protein synthesis.
相似化合物的比较
Ribavirin: A broad-spectrum antiviral agent used to treat respiratory syncytial virus and hepatitis C.
Acyclovir: An antiviral drug effective against herpes simplex virus and varicella-zoster virus.
Oseltamivir: An antiviral medication used to treat and prevent influenza.
Uniqueness of Antiviral Agent 17: this compound stands out due to its unique structure and broad-spectrum activity. Unlike some antiviral drugs that target specific viruses, this compound has shown efficacy against a wide range of viral pathogens. Additionally, its ability to interfere with multiple stages of the viral life cycle makes it a versatile and potent antiviral agent.
属性
分子式 |
C11H14N4O4 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c12-11-6-2-1-5(15(6)14-4-13-11)10-9(18)8(17)7(3-16)19-10/h1-2,4,7-10,16-18H,3H2,(H2,12,13,14)/t7-,8-,9-,10+/m1/s1 |
InChI 键 |
IGZFWIAREXANMY-KYXWUPHJSA-N |
手性 SMILES |
C1=C(N2C(=C1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
规范 SMILES |
C1=C(N2C(=C1)C(=NC=N2)N)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-10-[[5-chloro-2-[(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl]pyrimidin-4-yl]amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one](/img/structure/B12398597.png)
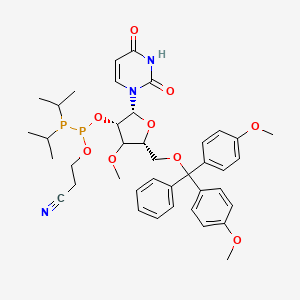
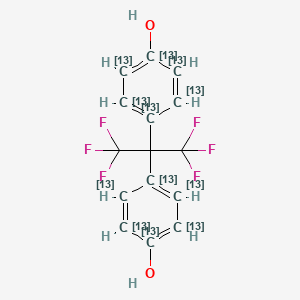
![(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12398616.png)
